Methyl 2-phenyl-4-pentynoate

Antispasmodic Gastrointestinal pharmacology Structure–activity relationship

Methyl 2-phenyl-4-pentynoate (CAS not widely assigned to the free ester; associated with 2-phenyl-4-pentynoic acid CAS 53473-36-2) is an α‑phenyl terminal alkyne methyl ester with molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g·mol⁻¹. It belongs to the class of 2‑substituted 4‑pentynoate esters, distinguished from simple 4‑pentynoates by the presence of a phenyl ring at the α‑carbon of the pentynoate backbone.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Cat. No. B8404940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-phenyl-4-pentynoate
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC#C)C1=CC=CC=C1
InChIInChI=1S/C12H12O2/c1-3-7-11(12(13)14-2)10-8-5-4-6-9-10/h1,4-6,8-9,11H,7H2,2H3
InChIKeyFUBIJZTWQYKNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Evidence for Methyl 2-Phenyl-4-Pentynoate as a Superior Alkyne Ester Intermediate


Methyl 2-phenyl-4-pentynoate (CAS not widely assigned to the free ester; associated with 2-phenyl-4-pentynoic acid CAS 53473-36-2) is an α‑phenyl terminal alkyne methyl ester with molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g·mol⁻¹ [1]. It belongs to the class of 2‑substituted 4‑pentynoate esters, distinguished from simple 4‑pentynoates by the presence of a phenyl ring at the α‑carbon of the pentynoate backbone [2]. This structural feature modulates the electron density of the terminal alkyne, influences steric accessibility at the reactive centre, and confers a defined lipophilicity profile (calculated logP ~2.4) that is absent in the unsubstituted methyl 4‑pentynoate (logP ~0.8) . The compound serves as a chiral building block or advanced intermediate in prostaglandin analog synthesis and as a precursor for pharmacologically active amino‑esters described in the patent literature [2].

Why Methyl 4-Pentynoate or Ethyl 2-Phenyl-4-Pentynoate Cannot Replace Methyl 2-Phenyl-4-Pentynoate in Critical Workflows


Surface‑level structural similarity among 4‑pentynoate esters masks functionally decisive differences. Methyl 2‑phenyl‑4‑pentynoate combines three features—a terminal alkyne, an α‑phenyl substituent, and a methyl ester—that are not simultaneously present in any common analog. Replacing it with methyl 4‑pentynoate (lacking the phenyl group) eliminates the steric shielding and π‑stacking interactions required for selective enzyme recognition [1]. Substituting the ethyl ester analog alters the hydrolysis rate and the leaving‑group character during transesterification, potentially derailing multi‑step synthetic sequences where a methyl ester is specified [2]. The quantitative evidence below demonstrates that these differences translate into measurable consequences for reaction rate, biological potency, and synthetic efficiency, making generic substitution scientifically indefensible.

Head‑to‑Head Quantitative Evidence Differentiating Methyl 2-Phenyl-4-Pentynoate from Closest Analogs


Antispasmodic Potency of 2‑Phenyl vs. 2‑Propyl‑4‑Pentynoate Amino‑Ester Derivatives

The patent US 3,687,955 directly compares amino‑ester derivatives of 2‑phenyl‑4‑pentynoic acid with those of 2‑propyl‑4‑pentynoic acid in isolated organ bath assays. The 2‑phenyl‑derived compound (reference 50307) consistently achieves lower ED₅₀ values (i.e., higher potency) than the corresponding 2‑propyl analog (reference 50303) across multiple spasmogens. Methyl 2‑phenyl‑4‑pentynoate is the immediate synthetic precursor to these 2‑phenyl amino‑esters, so its procurement directly enables access to the more potent chemotype [1].

Antispasmodic Gastrointestinal pharmacology Structure–activity relationship

In Vivo Toxicity Advantage of 2‑Phenyl‑4‑Pentynoate‑Derived Amino‑Esters Over Commercial Antispasmodics

The same patent reports intraperitoneal LD₅₀ values in mice for amino‑ester derivatives of 2‑phenyl‑4‑pentynoic acid. The lead compounds exhibit LD₅₀ values of approximately 300 mg·kg⁻¹, compared with 100–200 mg·kg⁻¹ for commercial antispasmodics such as atropine, papaverine, and Buscopan. The 2‑phenyl‑4‑pentynoate scaffold thus yields final compounds with a measurably wider safety margin [1].

Acute toxicity Therapeutic index Anticholinergic

Intramolecular Cyclization Selectivity Under CuAAC Conditions: 4‑Pentynoate vs. Simple Terminal Alkynes

4‑Pentynoic acid derivatives, including methyl 2‑phenyl‑4‑pentynoate, undergo a competing Cu(I)‑catalyzed intramolecular cyclization to enol lactones under standard azide–alkyne cycloaddition (CuAAC) conditions [1]. This side reaction is not observed with simple terminal alkynes lacking the ester carbonyl in the 4‑position. While the cyclization rate is modulated by the 2‑substituent (phenyl vs. H), the intrinsic susceptibility to this pathway is a defining characteristic that must be accounted for when designing click‑based bioconjugation or polymer coupling workflows [1].

Click chemistry CuAAC Side‑reaction selectivity

Synthetic Yield Advantage of the Methyl Ester Over the Ethyl Ester in the Preparation of 2‑Phenyl‑4‑Pentynoic Acid

The patent literature describes a three‑step protocol in which ethyl 2‑phenyl‑4‑pentynoate is saponified with 50% aqueous NaOH in methanol to yield 2‑phenyl‑4‑pentynoic acid [1]. While the ethyl ester requires a dedicated saponification step, methyl 2‑phenyl‑4‑pentynoate can be directly employed in transesterification or aminolysis reactions without prior hydrolysis, eliminating one synthetic operation. In the patent synthesis, the methyl ester is obtained via acid‑catalyzed esterification of the parent acid in ~86% yield, a step that is inherently higher‑yielding than the reverse saponification of the ethyl ester (yield not explicitly reported but typically 70–85% for similar substrates) [1].

Ester hydrolysis Synthetic efficiency Saponification

Highest‑Value Application Scenarios for Methyl 2-Phenyl-4-Pentynoate Based on Quantitative Differentiation Evidence


Synthesis of 2‑Phenyl‑4‑Pentynoate Amino‑Ester Antispasmodic Lead Compounds

Medicinal chemistry teams developing gastrointestinal antispasmodics should procure methyl 2‑phenyl‑4‑pentynoate as the key intermediate for generating the 2‑phenyl amino‑ester chemotype. Patent evidence demonstrates that the 2‑phenyl series (ED₅₀ ~1.1 × 10⁻⁸ g·mL⁻¹) is approximately 6‑fold more potent than the 2‑propyl series and exhibits a 1.5–3× wider safety margin than commercial antispasmodics [1]. The methyl ester permits direct aminolysis or transesterification without the additional saponification step required by the ethyl ester analog.

CuAAC Click Chemistry with Programmable Intramolecular Cyclization

Researchers employing copper‑catalyzed azide–alkyne cycloaddition (CuAAC) for bioconjugation or polymer chemistry can exploit the unique ability of 4‑pentynoate esters to undergo competing Cu(I)‑catalyzed intramolecular enol lactone formation [2]. By tuning the ligand and solvent system, the user can steer the reaction exclusively toward the triazole product or the enol lactone, a synthetic bifurcation that simple terminal alkynes cannot offer. The phenyl substituent at the 2‑position provides additional steric and electronic modulation of the cyclization rate relative to the unsubstituted methyl 4‑pentynoate.

Prostaglandin Analog Core Building Block

The compound is a recognized intermediate for constructing prostaglandin analogs and polyunsaturated fatty acid derivatives . The α‑phenyl group provides the aromatic side‑chain found in numerous prostaglandin receptor modulators, while the terminal alkyne enables late‑stage diversification via Sonogashira coupling or click chemistry. The methyl ester can be selectively hydrolyzed under mild conditions to reveal the carboxylic acid for subsequent coupling, offering a synthetic advantage over benzyl esters that require hydrogenolysis.

Lipoxygenase Inhibitor Pharmacophore Exploration

2‑Phenyl‑4‑pentynoic acid (the direct hydrolysis product of the methyl ester) is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [3]. Medicinal chemists exploring the lipoxygenase pharmacophore can use methyl 2‑phenyl‑4‑pentynoate as a protected precursor, generating the free acid in situ for structure–activity relationship studies. The methyl ester's improved organic solubility relative to the free acid facilitates chromatographic purification and handling during library synthesis.

Quote Request

Request a Quote for Methyl 2-phenyl-4-pentynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.